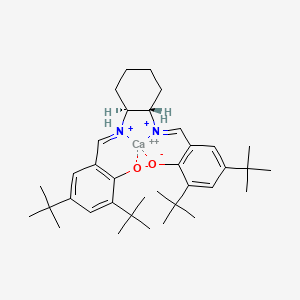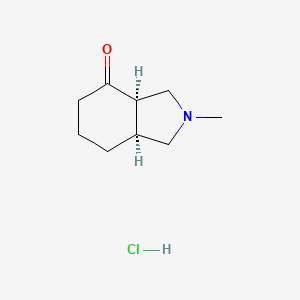
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of isoindoline and is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride typically involves the hydrogenation of dihydroisoindole, followed by the reduction of the aromatic ring. One common method starts with the reaction of phthalimide with potassium hydroxide to form its potassium salt, which then reacts with benzyl bromide to yield N-benzylphthalimide. This intermediate is reduced using lithium aluminum hydride to produce N-benzyl-dihydroisoindole. Finally, catalytic hydrogenation in the presence of palladium on carbon removes the benzyl protecting group and reduces the aromatic ring to yield the target compound .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. One method involves the use of cis-hexahydro-phthalic anhydride as a starting material, which reacts with urea to form cis-hexahydro-phthalimide. This intermediate is then reduced using lithium aluminum hydride and subjected to steam distillation to obtain this compound. This method is preferred for its simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of isoindoline, such as ketones, carboxylic acids, and substituted isoindolines .
Scientific Research Applications
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aS)-rel-Octahydro-1H-isoindole hydrochloride
- (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole
- (3aR,7aS)-rel-Octahydro-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
(3aR,7aS)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-5-7-3-2-4-9(11)8(7)6-10;/h7-8H,2-6H2,1H3;1H/t7-,8+;/m1./s1 |
InChI Key |
GLSPPXOTZGMTEG-WLYNEOFISA-N |
Isomeric SMILES |
CN1C[C@H]2CCCC(=O)[C@H]2C1.Cl |
Canonical SMILES |
CN1CC2CCCC(=O)C2C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


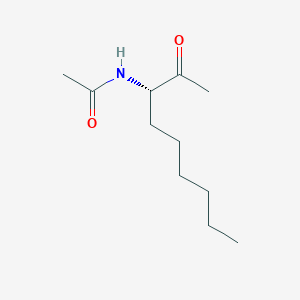
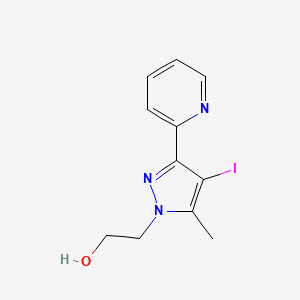

![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
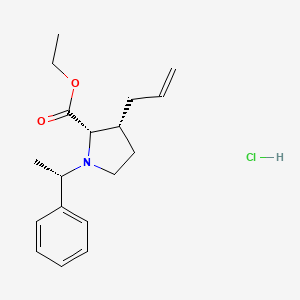
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

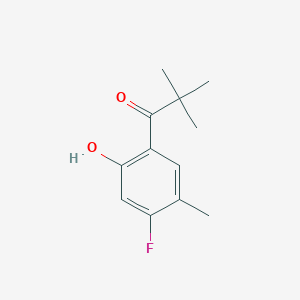
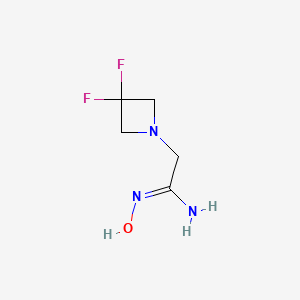
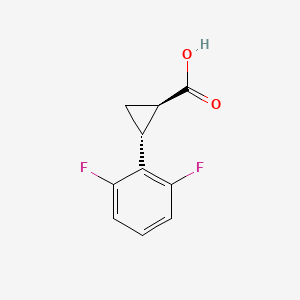
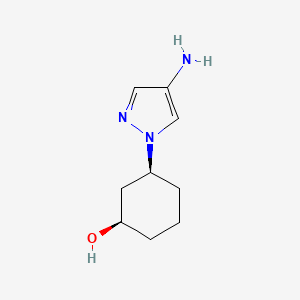

![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
